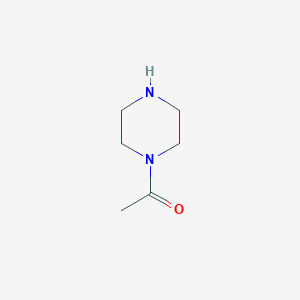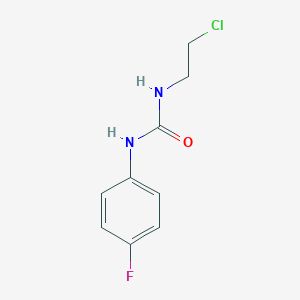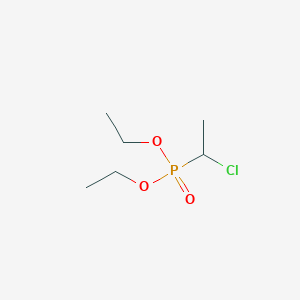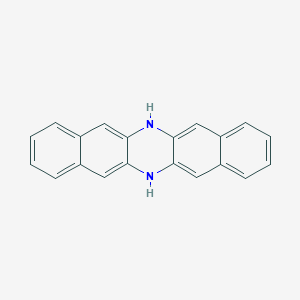
7-Bromo-2-methylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromoisoquinoline derivatives involves several methods, including lithiation, formylation, reductive amination, and subsequent modifications to introduce bromo groups and other substituents. A notable method involves the one-pot synthesis combining palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, demonstrating the compound's versatility and the efficiency of modern synthetic approaches (Xie et al., 2018).
Applications De Recherche Scientifique
Synthesis Methods
Several studies have explored the synthesis of bromoisoquinoline derivatives, highlighting their importance in organic chemistry. For instance, the synthesis of 8-bromoisoquinolines showcases modifications of the Pomeranz-Fritsch ring synthesis, suggesting mechanisms for the formation of complex isoquinoline derivatives (Armengol, Helliwell, & Joule, 2000). Another study presents a convenient synthesis of tetrahydroisoquinoline derivatives via reductive amination, underlining the versatility of bromoisoquinolines in synthesizing structurally diverse compounds (Zlatoidský & Gabos, 2009).
Photochemical Properties
Research into the photochemical properties of bromoisoquinoline derivatives reveals their potential as photoremovable protecting groups. For example, studies on 8-bromo-7-hydroxyquinoline caged acetate have examined its behavior in various solutions, highlighting its utility in releasing protected substrates upon light exposure (An et al., 2009). This makes such compounds valuable tools in photochemistry and cellular studies.
Pharmaceutical Intermediates
Bromoisoquinoline derivatives serve as key intermediates in the synthesis of complex molecules with potential pharmaceutical applications. A study on the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline outlines a novel approach for introducing a methyl group at a critical position, demonstrating the role of bromoisoquinolines in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018). Additionally, the development of a one-pot method to synthesize isoquinolin-1(2H)-ones using palladium-catalyzed C-H activation illustrates the advanced methodologies employing bromoisoquinolines for constructing complex organic frameworks (Xie, Dai, Niu, & Ma, 2018).
Propriétés
IUPAC Name |
7-bromo-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFZIKRCCTBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylisoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






silane](/img/structure/B87712.png)







